molecular formula C12H16ClNO B2919736 2-(5-Chloro-2-methoxyphenyl)piperidine CAS No. 526182-89-8

2-(5-Chloro-2-methoxyphenyl)piperidine

Cat. No. B2919736
CAS RN: 526182-89-8
M. Wt: 225.72
InChI Key: NLOGRNGKMMVGMQ-UHFFFAOYSA-N
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Description

“2-(5-Chloro-2-methoxyphenyl)piperidine” is a chemical compound with the CAS Number: 526182-89-8 . Its IUPAC name is this compound . The molecular weight of this compound is 225.72 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of piperazine derivatives. For instance, one method includes cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16ClNO/c1-15-12-6-5-9 (13)8-10 (12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 225.72 .

Scientific Research Applications

Pharmacological Research

  • Development of Selective c-Met/ALK Inhibitors : A study focused on the design, synthesis, and pharmacological evaluation of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, revealing their potential as potent, highly selective, and efficacious c-Met/ALK dual inhibitors. These compounds demonstrated significant tumor growth inhibition in human gastric carcinoma xenograft models, showcasing their application in cancer therapy research (Jingrong Li et al., 2013).

Chemical Synthesis and Characterization

  • Analytical Characterization of Arylcyclohexylamines : Research on arylcyclohexylamines, which are advertised as "research chemicals," involved their analytical characterization using various techniques. This research contributes to the understanding of these compounds in forensic and toxicological studies (G. De Paoli et al., 2013).
  • Insecticidal Activity of Pyridine Derivatives : The synthesis and evaluation of pyridine derivatives for their insecticidal activity against the cowpea aphid demonstrated significant potential in agricultural chemistry. This research highlights the application of piperidine derivatives in developing new insecticides (E. A. Bakhite et al., 2014).

Molecular Design and Drug Discovery

  • Design of Serotonin Receptor Ligands : Studies on the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists show the application of piperidine derivatives in drug discovery, particularly for gastrointestinal motility disorders. This research underscores the role of chemical synthesis in creating novel therapeutic agents (S. Sonda et al., 2004).

Material Science

  • Synthesis of Bacteriochlorins : Research on the synthesis of bacteriochlorins incorporating spiro-piperidine motifs for tailoring the polarity of near-infrared absorbers demonstrates the intersection of organic chemistry and material science. These findings are pivotal for applications in photodynamic therapy and solar energy conversion (Kanumuri Ramesh Reddy et al., 2013).

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGRNGKMMVGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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